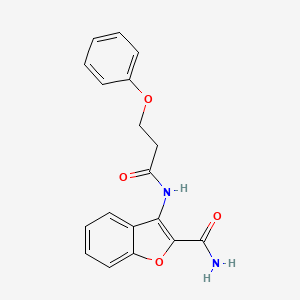![molecular formula C28H30N2O2 B2547238 (E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide CAS No. 328027-72-1](/img/structure/B2547238.png)
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide, commonly known as ACPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ACPD is a potent agonist of metabotropic glutamate receptors (mGluRs), which are G protein-coupled receptors that modulate synaptic transmission in the central nervous system.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Polymer Applications : The synthesis of new polyamide-imides containing adamantyl groups has been a significant area of research. These polymers are prepared through direct polycondensation and have been found to exhibit high thermal stability and mechanical strength, making them suitable for high-performance applications. For example, a study by Liaw and Liaw (2001) synthesized polyamide-imides with inherent viscosities ranging from 0.72 to 0.94 dl g−1, demonstrating their potential for creating transparent, flexible, and tough films with applications in electronics and coatings (Liaw & Liaw, 2001).
Electroactive Materials : The creation of electroactive aromatic polyamides and polyimides featuring adamantylphenoxy-substituted triphenylamine units is another fascinating area of research. These materials exhibit good solubility, thermal stability, and electrochemical properties, suggesting their use in electronic devices. A study by Hsiao et al. (2009) highlighted the synthesis of such polymers, which showed promise for applications in electrochromic devices due to their reversible redox behavior and coloration changes under different voltages (Hsiao et al., 2009).
Anticancer and Antiviral Activities
Anticancer Compounds : The search for new anticancer drugs has led to the investigation of adamantyl-substituted compounds. For instance, Sosnovsky et al. (1986) explored nitroxyl-labeled analogues of phosphorothioic triamide, demonstrating improved therapeutic indices compared to existing treatments. This research indicates the potential of adamantyl derivatives in developing more effective cancer therapies (Sosnovsky, Rao, & Li, 1986).
Eigenschaften
IUPAC Name |
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c1-18-3-6-24(28-14-20-9-21(15-28)11-22(10-20)16-28)13-26(18)30-27(31)23(17-29)12-19-4-7-25(32-2)8-5-19/h3-8,12-13,20-22H,9-11,14-16H2,1-2H3,(H,30,31)/b23-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDSJZRWHBTWAQ-FSJBWODESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C(=CC5=CC=C(C=C5)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)/C(=C/C5=CC=C(C=C5)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2547155.png)
![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclopropane-carboxamide hydrochloride](/img/structure/B2547156.png)
![7-(4-chlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2547157.png)
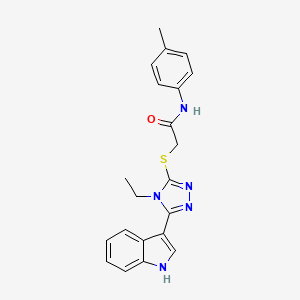
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B2547160.png)
![N-(4-fluorobenzyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2547161.png)
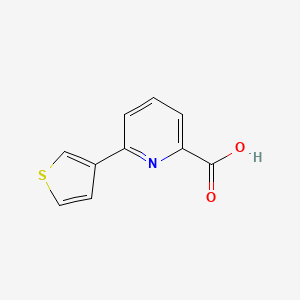
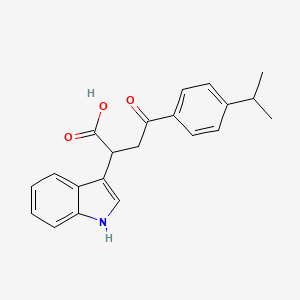
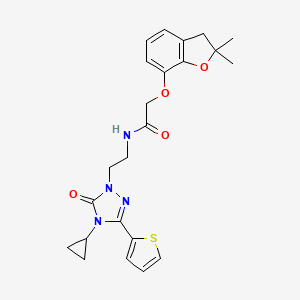
![{2-[(3-Fluorobenzyl)thio]phenyl}amine hydrochloride](/img/structure/B2547173.png)
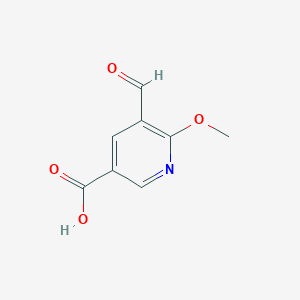
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2547175.png)
![2-[(3-amino-1H-isoindol-2-ium-2-yl)methyl]benzonitrile;bromide](/img/structure/B2547176.png)
